molecular formula C20H23BrN4O B11977631 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11977631
M. Wt: 415.3 g/mol
InChI Key: NEXWDOSVXJJHAI-HYARGMPZSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a bromophenyl group. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with 4-bromobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
  • 2-(((4-benzyl-1-piperazinyl)imino)methyl)-4-bromophenol

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(4-bromophenyl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its bromophenyl group, in particular, may contribute to distinct reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H23BrN4O

Molecular Weight

415.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23BrN4O/c21-19-8-6-17(7-9-19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14+

InChI Key

NEXWDOSVXJJHAI-HYARGMPZSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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